A Technical Guide to 15N Labeled Phenylalanine for Researchers and Drug Development Professionals
A Technical Guide to 15N Labeled Phenylalanine for Researchers and Drug Development Professionals
An in-depth overview of the properties, characteristics, and applications of 15N labeled Phenylalanine in scientific research, with a focus on its utility in metabolic studies, protein synthesis analysis, and advanced analytical techniques.
This technical guide provides a comprehensive overview of 15N labeled Phenylalanine, a critical tool for researchers, scientists, and drug development professionals. Phenylalanine is an essential aromatic amino acid vital for protein synthesis and various metabolic functions.[1] The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into the phenylalanine structure allows for precise tracking and quantification in a multitude of biological and chemical processes without the concerns associated with radioactive isotopes. This guide details its core properties, experimental applications, and the underlying metabolic pathways, offering a foundational resource for leveraging this powerful research tool.
Core Properties and Characteristics
15N labeled Phenylalanine is chemically identical to its unlabeled counterpart but possesses a greater mass due to the presence of the ¹⁵N isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based applications. In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹⁵N nucleus provides a distinct signal that can be used to probe molecular structure and dynamics.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for L-Phenylalanine (¹⁵N). It is important to note that specific values, such as isotopic purity, may vary slightly between different commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁¹⁵NO₂ | [2] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [1][3] |
| Appearance | Solid | [2][3] |
| Melting Point | 270-275 °C (decomposes) | [2][3] |
| CAS Number (Labeled) | 29700-34-3 | [1][3] |
| Storage | Room temperature, away from light and moisture | [1] |
Key Applications in Research and Development
The unique properties of 15N labeled Phenylalanine make it an invaluable tracer in a variety of research fields:
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Biomolecular NMR: Used to investigate the structure, dynamics, and binding of proteins and other macromolecules.[1][4] The ¹⁵N label allows for the selective observation of the labeled amino acid within a complex biological sample.
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Metabolism and Metabolomics: Enables the tracing of phenylalanine through metabolic pathways to understand its role in normal physiology and disease states.[1][4]
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Proteomics and Protein Synthesis: Allows for the quantification of protein turnover rates by measuring the incorporation of the labeled amino acid into newly synthesized proteins.[1][4]
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Mass Spectrometry: Serves as an internal standard for the accurate quantification of unlabeled phenylalanine in complex biological matrices.[5]
Experimental Protocols and Methodologies
The following sections provide an overview of common experimental protocols involving 15N labeled Phenylalanine. These are intended as a guide and may require optimization based on the specific experimental context.
Metabolic Labeling for Protein Synthesis Studies
Metabolic labeling with 15N Phenylalanine is a powerful technique to measure the rate of protein synthesis in cells, tissues, or whole organisms.
Objective: To quantify the rate of new protein synthesis by measuring the incorporation of 15N Phenylalanine.
Materials:
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15N Labeled L-Phenylalanine
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Cell culture medium or animal diet deficient in unlabeled phenylalanine
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Cultured cells, tissue explants, or animal models
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Protein extraction buffers and reagents
-
Mass spectrometer (e.g., LC-MS/MS or GC-C-IRMS)
Protocol Outline:
-
Preparation: Prepare cell culture medium or animal feed containing a known concentration of 15N Labeled L-Phenylalanine as the sole source of this amino acid.
-
Labeling: Introduce the labeled medium or diet to the biological system (cells or animal) for a defined period. The duration of labeling will depend on the expected rate of protein turnover.
-
Sample Collection: At various time points, collect cells, tissues, or biofluids.
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Protein Extraction and Hydrolysis: Isolate the total protein from the samples and hydrolyze it into individual amino acids.
-
Analysis by Mass Spectrometry: Analyze the amino acid hydrolysate using mass spectrometry to determine the ratio of 15N labeled Phenylalanine to unlabeled (¹⁴N) Phenylalanine.
-
Calculation of Synthesis Rate: The fractional synthesis rate (FSR) of protein can be calculated based on the rate of incorporation of the ¹⁵N label over time.
Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Flux Analysis
This method is used to determine the origin and transformation of nitrogen in biogeochemical cycles and metabolic flux analysis.[6][7]
Objective: To measure the ¹⁵N/¹⁴N ratio of phenylalanine to trace nitrogen sources and metabolic pathways.[8]
Protocol Outline:
-
Sample Preparation: Extract and purify phenylalanine from the sample matrix. This can be achieved using High-Performance Liquid Chromatography (HPLC).[9]
-
Elemental Analysis: The purified phenylalanine is combusted in an elemental analyzer to convert it to N₂ gas.
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Isotope Ratio Mass Spectrometry: The N₂ gas is introduced into an isotope ratio mass spectrometer, which measures the precise ratio of ¹⁵N to ¹⁴N.
-
Data Analysis: The δ¹⁵N value is calculated, which represents the deviation of the sample's ¹⁵N/¹⁴N ratio from a standard. This data can be used to model nitrogen flow through metabolic or environmental systems.
Signaling Pathways and Metabolic Maps
Understanding the metabolic fate of phenylalanine is crucial for interpreting data from labeling experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.
Phenylalanine Metabolism Pathway
Phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for several important neurotransmitters.[10]
References
- 1. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Patterns in Spirodela polyrhiza Revealed by 15N Stable Isotope Labeling of Amino Acids in Photoautotrophic, Heterotrophic, and Mixotrophic Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of the 15N/14N ratio of phenylalanine in fermentation matrix by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-precision measurement of phenylalanine δ15N values for environmental samples: a new approach coupling high-pressure liquid chromatography purification and elemental analyzer isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-periodica.ch [e-periodica.ch]
